molecular formula C11H10BrNO3 B13568583 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

Cat. No.: B13568583
M. Wt: 284.11 g/mol
InChI Key: CLXQEGFAYWEHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile (CAS 1538190-06-5) is a specialized chemical building block of interest to medicinal and synthetic chemists. This compound features a 2,3-dihydrobenzo[1,4]dioxine scaffold, a privileged structure in drug discovery known for its metabolic stability and potential for target engagement, substituted with an 8-bromo group and a 3-hydroxypropanenitrile side chain. The molecule is a hydroxynitrile, a functional group classically accessible via the nucleophilic addition of cyanide to a carbonyl compound, a fundamental reaction in organic chemistry . This structure makes it a versatile intermediate for chemical synthesis. The bromo substituent offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements. Meanwhile, the hydroxynitrile moiety can serve as a precursor to other valuable functional groups, including carboxylic acids, amines, and amides, enabling scaffold diversification. Researchers may employ this compound in the synthesis of more complex, biologically active molecules. The benzo[1,4]dioxine core is a common motif in compounds investigated for various therapeutic areas. The specific bromo and hydroxynitrile substitutions make this reagent particularly valuable for constructing targeted libraries for high-throughput screening and for structure-activity relationship (SAR) studies during lead optimization phases. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H10BrNO3/c12-8-5-7(9(14)1-2-13)6-10-11(8)16-4-3-15-10/h5-6,9,14H,1,3-4H2

InChI Key

CLXQEGFAYWEHKG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(CC#N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of compounds related to 3-(8-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)-3-hydroxypropanenitrile generally follows these key steps:

Detailed Synthetic Route Example

A representative synthetic route adapted from analogous compounds (based on published research and patent literature) is as follows:

Step Reaction Reagents/Conditions Notes
1 Esterification of 2,3-dihydroxybenzoic acid Reflux with methanol and concentrated sulfuric acid Produces methyl ester intermediate
2 Cyclization to form 2,3-dihydrobenzo[b]dioxin ring Alkylation with 1,2-dibromoethane and potassium carbonate Intramolecular ether formation
3 Regioselective bromination at 8-position Brominating agent (e.g., N-bromosuccinimide) under controlled conditions Introduces bromine substituent
4 Hydrolysis of ester to acid Lithium hydroxide in aqueous medium Prepares acid for further functionalization
5 Formation of 3-hydroxypropanenitrile side chain Nucleophilic substitution using 3-hydroxypropanenitrile or epoxide ring opening with cyanide source Attaches side chain at 6-position
6 Purification and crystallization Solvent extraction, recrystallization Yields pure target compound

Specific Example from Literature

Although direct synthesis of this exact compound is scarce in open literature, related compounds with 2,3-dihydrobenzo[b]dioxin cores have been synthesized as follows:

  • Esterification and cyclization : 2,3-dihydroxybenzoic acid was converted to methyl ester, then cyclized by reaction with 1,2-dibromoethane in the presence of potassium carbonate to form the bicyclic dioxin ring system (Reference).

  • Side chain introduction : Hydroxypropanenitrile was used as a nucleophile in nucleophilic substitution reactions in dry dimethylformamide (DMF) with potassium carbonate as base, under inert atmosphere at 40°C for extended periods (up to 96 hours), resulting in attachment of the hydroxypropanenitrile moiety (Reference).

  • Bromination : Bromine substitution at the aromatic ring was achieved using controlled brominating agents, ensuring regioselectivity to obtain the 8-bromo derivative (patent literature).

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dry DMF or methanol DMF preferred for nucleophilic substitution; methanol for esterification
Temperature 40°C to reflux (65-80°C) Lower temps for substitution; reflux for esterification
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture interference
Base Potassium carbonate or lithium hydroxide Used for deprotonation and hydrolysis
Reaction Time 24 to 96 hours Longer times needed for complete substitution
Purification Extraction, recrystallization, chromatography Ensures removal of side products and unreacted materials

Analytical and Structural Confirmation

  • NMR Spectroscopy : Used to confirm regioselectivity and substitution pattern, especially through HMBC correlations distinguishing C2, C3, C8, and C9 positions on the aromatic ring (Reference).
  • Mass Spectrometry : Confirms molecular weight and presence of bromine isotopes.
  • X-ray Crystallography : Single crystals obtained via slow evaporation in DMF confirm molecular structure and stereochemistry (Reference).

Summary Table of Key Synthetic Steps

Step Intermediate/Product Key Reagents Yield (%) Notes
1 Methyl ester of 2,3-dihydroxybenzoic acid Methanol, H2SO4 ~85 Esterification
2 2,3-Dihydrobenzo[b]dioxin methyl ester 1,2-Dibromoethane, K2CO3 70-80 Cyclization
3 8-Bromo-2,3-dihydrobenzo[b]dioxin methyl ester NBS or equivalent 60-75 Bromination
4 8-Bromo acid derivative LiOH, aqueous workup 90 Hydrolysis
5 3-(8-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)-3-hydroxypropanenitrile 3-Hydroxypropanenitrile, K2CO3, DMF 50-65 Nucleophilic substitution

Research Findings and Challenges

  • The low acidity of methylene protons adjacent to nitrile groups can reduce yields in condensation or substitution reactions, requiring longer reaction times or modified conditions such as microwave irradiation (Reference).
  • Regioselective bromination is critical to avoid substitution at undesired aromatic positions, which can be controlled by reaction conditions and choice of brominating agent (Reference).
  • The hydroxypropanenitrile side chain is sensitive to reaction conditions; mild bases and controlled temperatures are necessary to prevent side reactions such as hydrolysis or polymerization (Reference).
  • The use of molecular sieves and inert atmosphere improves reaction efficiency by removing moisture and oxygen that could interfere with sensitive intermediates (Reference).

Chemical Reactions Analysis

Types of Reactions

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanenitrile group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is common among the analogs (Table 1). Key differences arise from substituent positions and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Data References
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile (Target) 8-Bromo; 3-hydroxypropanenitrile C₁₁H₁₀BrNO₃ High polarity due to -OH and -CN; potential for hydrogen bonding and nucleophilic reactivity. N/A
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) 4-Bromo benzamide; 1,3,4-oxadiazole linker C₁₈H₁₄BrN₃O₄ White solid; 95–100% purity; synthesized via Method B with 4-bromobenzoic acid.
(E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate (13h) 8-Chloro; ethyl acrylate C₁₄H₁₅ClO₄ Yellow oil; LCMS (ES+): m/z 269/271 (M+H)+; δ 7.49 (d, J=15.9 Hz) in ¹H NMR.
3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde 8-Methoxy; acrylaldehyde C₁₂H₁₂O₄ SMILES: COC1=CC(=CC2=C1OCCO2)/C=C/C=O; InChIKey: QOFZRNWPYIECJZ-NSCUHMNNSA-N.
1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one 3-Bromo phenyl; propenone C₁₇H₁₃BrO₃ 97% purity; commercially available as a reagent.

Electronic and Steric Effects

  • Bromo vs. Chloro/Methoxy Substituents : The target’s 8-bromo group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to 8-chloro (moderate electron-withdrawal) or 8-methoxy (electron-donating) analogs . This affects electrophilic substitution patterns and binding affinity in biological systems.
  • Functional Groups: The hydroxypropanenitrile group (-CH(OH)CH₂CN) introduces hydrogen-bonding capacity and polarity absent in esters (e.g., ethyl acrylate in 13h ) or ketones (e.g., propenone in ). Nitriles may engage in dipole-dipole interactions or serve as electrophilic sites in reactions.

Biological Activity

The compound 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile (CAS Number: 1538190-06-5) is an organic molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrNO3C_{11}H_{10}BrNO_3, and it has a molecular weight of 284.11 g/mol. The presence of a bromine atom at the 8-position of the benzodioxin ring enhances its reactivity and biological activity. The compound features a hydroxyl group and a nitrile group, which contribute to its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₀BrNO₃
Molecular Weight284.11 g/mol
CAS Number1538190-06-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit enzyme inhibition properties. For instance:

  • Enzyme Inhibition : Similar derivatives have shown potential in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are critical in metabolic processes and neurotransmission respectively.

Therapeutic Potential

Research indicates that compounds related to the benzodioxin structure possess various therapeutic potentials:

  • Anticancer Activity : Some derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain benzodioxin derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Neurological Effects : Binding affinities for serotonin receptors (5-HT1A and 5-HT2A) indicate possible antidepressant-like effects .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antidepressant Activity : A series of benzoxazole/benzothiazole derivatives were evaluated for their binding affinities at serotonin receptors. One compound exhibited high affinity for both 5-HT1A (Ki=17 nM) and 5-HT2A (Ki=0.71 nM) receptors, along with significant antidepressant-like effects in behavioral tests .
  • Enzyme Interaction Studies : Research involving similar compounds has suggested that they may inhibit key metabolic enzymes, highlighting their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

Compound NameBiological Activity
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxinAnticancer properties
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxinAntimicrobial activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylamineEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile?

The synthesis of brominated dihydrobenzo[b][1,4]dioxin derivatives typically involves coupling reactions between halogenated aromatic precursors and functionalized propanenitrile intermediates. For example:

  • Stepwise functionalization : Bromine introduction via electrophilic substitution (e.g., using N-bromosuccinimide) on a pre-formed dihydrobenzo[dioxin] scaffold, followed by hydroxylation and nitrile group incorporation .
  • Catalytic methods : Use of palladium catalysts for cross-coupling reactions to attach the propanenitrile moiety, as seen in analogous compounds .
  • Purification : HPLC and column chromatography are critical for isolating high-purity products (>95% purity), as demonstrated in structurally related oxadiazole derivatives .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming the positions of the bromine substituent, hydroxy group, and nitrile functionality. For example, 1H NMR can resolve coupling patterns between the dioxin protons and adjacent substituents .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for verifying nitrile (-CN) and bromine isotopes .
  • HPLC retention time : Used to assess purity and monitor synthetic intermediates .

Q. How does the bromine substituent affect solubility and stability?

Bromine’s electronegativity and steric bulk reduce solubility in polar solvents compared to non-halogenated analogs. Stability studies on similar brominated dioxins suggest:

  • Photodegradation : Bromine increases susceptibility to UV-induced decomposition; storage in amber vials is recommended .
  • Thermal stability : Differential Scanning Calorimetry (DSC) data for related compounds show decomposition above 200°C, suggesting moderate thermal stability .

Advanced Research Questions

Q. How does bromine substitution at the 8-position influence biological activity compared to chloro/fluoro analogs?

Bromine’s larger atomic radius and lower electronegativity (compared to Cl/F) alter binding affinities in biological systems:

  • Target interactions : In enzyme inhibition assays, brominated analogs show stronger van der Waals interactions with hydrophobic binding pockets than fluoro derivatives, as observed in adenylyl cyclase inhibitors .
  • Metabolic stability : Bromine’s slower oxidative metabolism (vs. Cl/F) enhances half-life in pharmacokinetic studies, as seen in related anticancer agents .
  • Comparative data : Halogen-switch studies (Br → Cl/F/I) reveal a 2–5× potency difference in receptor-binding assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity across halogen-substituted derivatives (e.g., Br vs. Cl at the 8-position) to isolate electronic/steric effects .
  • Dose-response profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity, as done for chalcone hybrids with conflicting cytotoxicity data .
  • Computational modeling : Molecular docking can rationalize discrepancies by predicting binding modes influenced by bromine’s polarizability .

Q. What experimental designs optimize pharmacological efficacy while minimizing off-target effects?

  • Prodrug strategies : Mask the hydroxy group with acetyl or phosphate moieties to enhance bioavailability, as demonstrated in dihydrobenzo[dioxin]-based prodrugs .
  • Structure-activity relationship (SAR) : Systematic modification of the nitrile group (e.g., replacing -CN with -COOH) can reduce nonspecific interactions, as shown in oxalamide derivatives .
  • In vivo models : Use zebrafish or murine models to assess toxicity thresholds and validate in vitro findings .

Q. How can computational methods predict the compound’s interaction with novel targets?

  • Molecular dynamics (MD) simulations : Analyze bromine’s role in stabilizing protein-ligand complexes via hydrophobic interactions, as applied to similar dioxin derivatives .
  • Pharmacophore modeling : Identify key features (e.g., nitrile as a hydrogen bond acceptor) for virtual screening against kinase or GPCR targets .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and cytochrome P450 interactions based on logP and topological polar surface area .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Regioselectivity : Bromination at the 8-position requires precise temperature control (0–5°C) to avoid di-substitution byproducts .
  • Yield optimization : Catalytic methods (e.g., Suzuki-Miyaura coupling) improve yields to >60% for gram-scale production, as reported for oxadiazole derivatives .
  • Purification bottlenecks : Preparative HPLC with C18 columns resolves closely eluting impurities in nitrile-containing analogs .

Q. How to address discrepancies in spectroscopic data across studies?

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3); always report solvent conditions .
  • Dynamic effects : Rotameric equilibria in the propanenitrile sidechain may cause splitting in 1H NMR signals; variable-temperature NMR can resolve this .

Q. What are the best practices for biological assay design?

  • Positive controls : Include known inhibitors/agonists (e.g., forskolin for adenylyl cyclase assays) to validate experimental conditions .
  • Concentration gradients : Test 10 nM–100 µM ranges to capture full dose-response curves, especially for compounds with steep activity cliffs .
  • Replicate variability : Use triplicate measurements and blinded analysis to minimize bias in cytotoxicity or enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.